

Enkephalin-met, ala(2)-: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Enkephalin-met, ala(2)-

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An In-depth Whitepaper on the Application of [Ala²]-Met-enkephalin (DADLE) as a Research Tool

Introduction

[Ala²]-Met-enkephalin, also known as DADLE ([D-Ala², D-Leu⁵]-enkephalin), is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1] Its resistance to enzymatic degradation, a significant limitation of native enkephalins, has established DADLE as a valuable research tool.[2] This technical guide provides a comprehensive overview of DADLE, its mechanism of action, and its application in various experimental paradigms. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and related disciplines.

DADLE is a potent agonist of the delta-opioid receptor (δ -opioid receptor), while also exhibiting some affinity for the mu-opioid receptor (μ -opioid receptor).[3] This pharmacological profile makes it instrumental in investigating the physiological and pathophysiological roles of the delta-opioid system, including pain modulation, neuroprotection, and cardioprotection.[3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for DADLE, providing a comparative overview of its binding affinities and effective concentrations in various experimental models.

Table 1: Opioid Receptor Binding Affinity of DADLE

Receptor Subtype	Radiolabeled Ligand	Tissue/Cell Preparation	K _i (nM)	IC ₅₀ (nM)	Reference
Delta (δ)	[³ H]DPDPE	Monkey Brain Membranes	1.4	-	[5]
Delta (δ)	[³ H]fentanyl	Rat Brain Homogenate	-	9.2	[5]
Mu (μ)	[³ H]DAMGO	Monkey Brain Membranes	~500-fold lower affinity than for δ	-	[5]
Kappa (κ)	[³ H]U69593	Monkey Brain Membranes	Low Affinity	-	[5]

Note: K_i and IC₅₀ values can vary depending on experimental conditions such as the radioligand used, tissue preparation, and buffer composition.[5]

Table 2: Effective Doses of DADLE in In Vivo and In Vitro Models

Application	Model	Route of Administration/Application	Dosage/Concentration	Observed Effect	Reference
Neuroprotection	Rat dopaminergic neurons	In vitro	0.0025, 0.005, 0.01 g/ml	Dose-dependent enhancement of cell viability	[6]
Neuroprotection	Adult rats (Parkinson's model)	Intraperitoneal (i.p.)	4 mg/kg every 2h, 4 injections	Reduced loss of tyrosine hydroxylase-immunoreactive neurons	[6]
Cardioprotection	Isolated rabbit hearts	Ex vivo (perfusion)	40 nM	Reduced infarct size	[4]
Cardioprotection	Rat engineered heart tissue	In vitro	100 nM	Improved recovery of contractile force after hypoxia	[7]
Motor Function Recovery	Mice with spinal cord injury	Intraperitoneal (i.p.)	16 mg/kg	Promoted motor function recovery	[3]
Analgesia	Lactating mice	Intracerebroventricular (ICV)	0.01-1µg	Inhibition of suckling-induced oxytocin release	
Ischemia/Reperfusion Injury	Brain microvascular endothelial cells	In vitro (OGD/R model)	5 nM	Improved cell viability	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DADLE as a research tool.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i) of DADLE for opioid receptors.

Methodology:

- Membrane Preparation:
 - Homogenize brain tissue (e.g., rat cortex) or cells expressing the opioid receptor of interest in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[3][9]
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]
 - Centrifuge the resulting supernatant at high speed (e.g., 20,000-48,000 x g) to pellet the membranes.[9][10]
 - Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[9]
 - Resuspend the final pellet in assay buffer.
- Binding Assay:
 - In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3 H]-DPDPE for δ -receptors), and varying concentrations of unlabeled DADLE.[3][5]
 - To determine non-specific binding, include wells with a high concentration of a non-labeled universal opioid antagonist like naloxone.[3]
 - Incubate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[3][10]

- Filtration and Quantification:
 - Terminate the binding reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.[3]
 - Wash the filters with ice-cold wash buffer to remove unbound radioligand.[3]
 - Measure the radioactivity retained on the filters using a scintillation counter.[3]
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the DADLE concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of DADLE that inhibits 50% of the specific binding of the radioligand) from this curve using non-linear regression analysis.[5]
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_D))$, where [L] is the concentration of the radioligand and K_D is its dissociation constant.[11]

In Vitro Neuroprotection Assay (MTT Assay)

Objective: To assess the neuroprotective effect of DADLE against an induced insult in a neuronal cell line.

Methodology:

- Cell Culture and Seeding:
 - Culture a suitable neuronal cell line (e.g., SH-SY5Y) in the recommended growth medium.
 - Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]
- DADLE Pre-treatment and Insult Induction:

- Pre-treat the cells with varying concentrations of DADLE (e.g., 1 nM to 10 μ M) for a specified duration (e.g., 1-2 hours) before inducing cellular stress.[12][13]
- Induce neurotoxicity using a relevant stressor, such as oxygen-glucose deprivation (OGD) to mimic ischemia or a neurotoxin like 6-hydroxydopamine (6-OHDA) for Parkinson's disease models.[6]
- MTT Assay:
 - After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL).[1]
 - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
 - Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[1][12]
- Data Analysis:
 - Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control group.

Western Blot Analysis for MAPK and PI3K/Akt Pathway Activation

Objective: To determine if DADLE activates the MAPK/ERK and/or PI3K/Akt signaling pathways.

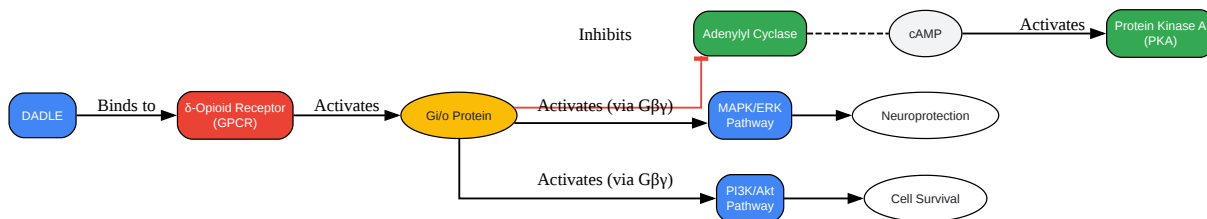
Methodology:

- Cell Treatment and Lysis:
 - Treat cultured cells with DADLE for various time points.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
- Protein Quantification:
 - Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).[14]
- SDS-PAGE and Protein Transfer:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][7]
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][7]
- Immunoblotting:
 - Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[1][7]
 - Incubate the membrane with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., phospho-ERK, phospho-Akt) and their total protein counterparts.[7]
 - Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
 - Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

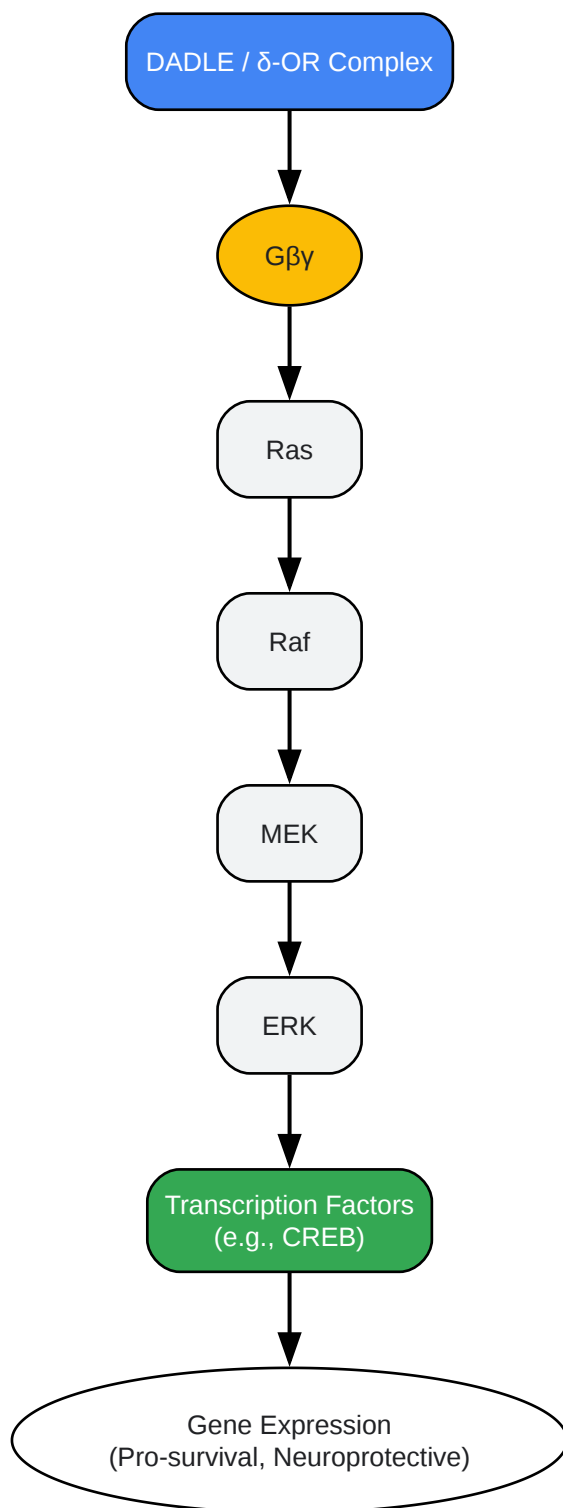
Signaling Pathways

DADLE exerts its cellular effects by activating specific intracellular signaling cascades. The following diagrams illustrate the key pathways modulated by DADLE.



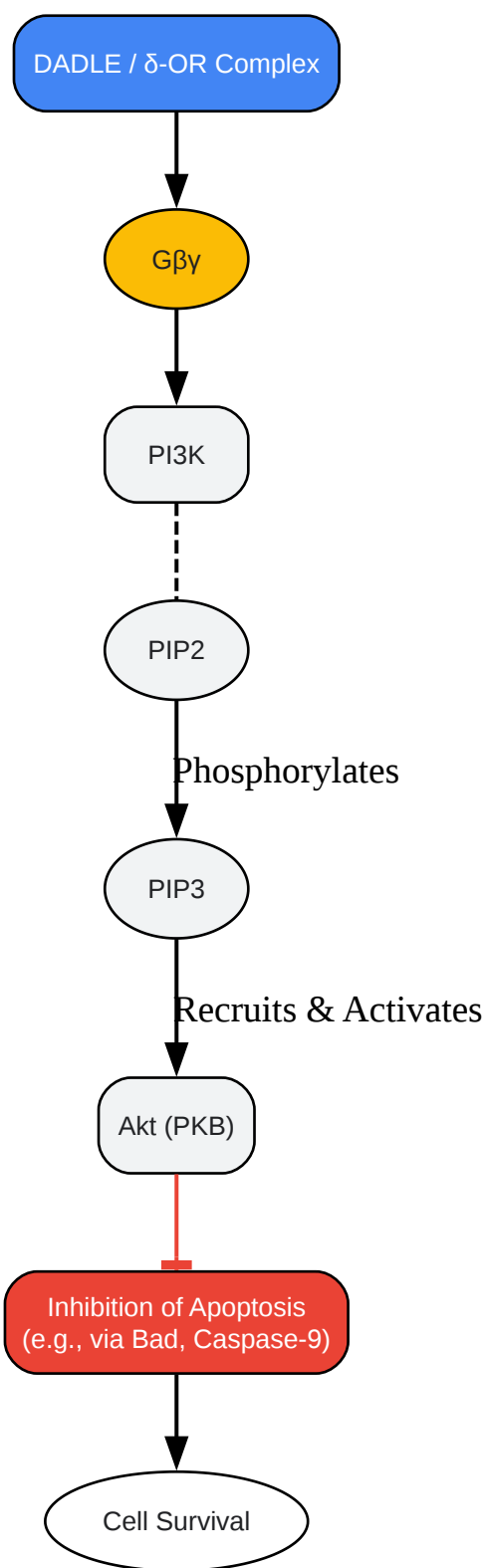
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General signaling cascade initiated by DADLE binding.



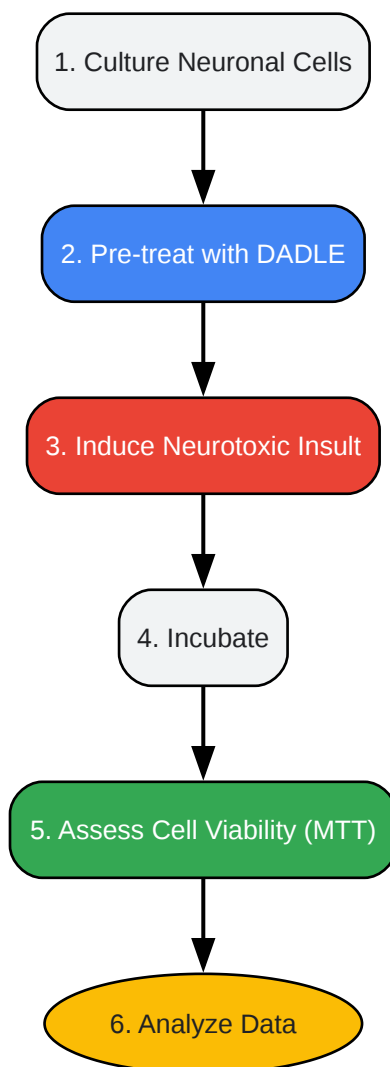
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Activation of the MAPK/ERK signaling pathway by DADLE.



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DADLE-mediated activation of the PI3K/Akt pathway.



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Experimental workflow for assessing DADLE's neuroprotective effects.

Conclusion

[Ala²]-Met-enkephalin (DADLE) is a powerful and selective tool for investigating the delta-opioid receptor system. Its stability and well-characterized pharmacological profile make it suitable for a wide range of in vitro and in vivo applications. By activating pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt cascades, DADLE has demonstrated significant neuroprotective and cardioprotective effects in various preclinical models. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of targeting the delta-opioid receptor. Further research utilizing DADLE will

undoubtedly continue to unravel the complex roles of the endogenous opioid system in health and disease.

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